molecular formula C16H11N5OS B5348379 N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide

N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide

Numéro de catalogue B5348379
Poids moléculaire: 321.4 g/mol
Clé InChI: IIABFFUZNPHFNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a selective inhibitor of Toll-like receptor 4 (TLR4), a key component of the innate immune system.

Mécanisme D'action

N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 signaling leads to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). By inhibiting TLR4 signaling, this compound can reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, improve survival rates, and prevent organ damage in animal models of sepsis and ARDS. This compound has also been shown to have anti-tumor effects in various cancer cell lines and animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide is its selectivity for TLR4 signaling. This allows for more precise targeting of the innate immune system and reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
One of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, this compound has been shown to have limited efficacy in some disease models, suggesting that it may not be effective in all cases.

Orientations Futures

There are several future directions for the development of N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide and related compounds. One area of interest is the development of combination therapies that target multiple components of the innate immune system. Another area of interest is the development of this compound analogs with improved solubility and efficacy. Finally, there is interest in exploring the potential applications of this compound in the treatment of autoimmune diseases and other inflammatory conditions.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It selectively inhibits TLR4 signaling and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. While there are limitations to its use in lab experiments, this compound has significant potential for the development of new therapies for a range of diseases.

Méthodes De Synthèse

The synthesis of N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-5-(1H-tetrazol-5-yl)phenol to yield the target compound, this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been tested in preclinical and clinical trials for the treatment of sepsis, acute respiratory distress syndrome (ARDS), and cancer. In addition, this compound has been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c22-16(13-9-23-14-7-2-1-6-12(13)14)17-11-5-3-4-10(8-11)15-18-20-21-19-15/h1-9H,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIABFFUZNPHFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=CC(=C3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.